![molecular formula C19H16BrNO5S2 B6053600 3-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B6053600.png)
3-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)benzenesulfonamide, also known as BMS-345541, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. It belongs to the class of compounds known as diaryl sulfonamides, which are known to have anti-inflammatory and anti-cancer properties. The purpose of
Wirkmechanismus
3-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)benzenesulfonamide is a specific inhibitor of the IKK complex, which is responsible for the phosphorylation and degradation of IκBα, a protein that inhibits the nuclear translocation of NF-κB. By inhibiting the activity of the IKK complex, 3-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)benzenesulfonamide prevents the phosphorylation and degradation of IκBα, leading to the retention of NF-κB in the cytoplasm and the inhibition of its transcriptional activity.
Biochemical and Physiological Effects:
3-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)benzenesulfonamide has been shown to have anti-inflammatory and anti-cancer effects in various preclinical models. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), in response to lipopolysaccharide (LPS) stimulation. In addition, 3-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)benzenesulfonamide has been shown to inhibit the growth and survival of various cancer cell lines, including breast cancer, prostate cancer, and multiple myeloma.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)benzenesulfonamide is a potent and specific inhibitor of the IKK complex, making it a valuable tool for studying the NF-κB signaling pathway in vitro and in vivo. It has been shown to have low toxicity and good bioavailability, making it suitable for use in animal models. However, its efficacy and safety in humans have not been fully established, and further studies are needed to determine its potential clinical applications.
Zukünftige Richtungen
3-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)benzenesulfonamide has shown promising results in preclinical studies, and further research is needed to determine its potential therapeutic applications. Some of the future directions for research include:
1. Investigating the efficacy and safety of 3-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)benzenesulfonamide in clinical trials for the treatment of inflammatory diseases and cancer.
2. Identifying the molecular targets and downstream effectors of 3-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)benzenesulfonamide in the NF-κB signaling pathway.
3. Developing novel derivatives of 3-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)benzenesulfonamide with improved potency and selectivity.
4. Investigating the role of 3-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)benzenesulfonamide in other signaling pathways and cellular processes.
5. Studying the pharmacokinetics and pharmacodynamics of 3-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)benzenesulfonamide in animal models and humans.
In conclusion, 3-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)benzenesulfonamide is a small molecule inhibitor that has shown promising results in preclinical studies for its potential therapeutic applications in various diseases. It is a specific inhibitor of the IKK complex, which plays a critical role in the regulation of the NF-κB signaling pathway. Further research is needed to determine its potential clinical applications and to develop novel derivatives with improved potency and selectivity.
Synthesemethoden
3-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)benzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 4-bromobenzenesulfonyl chloride with 4-methoxyaniline, followed by the reaction of the resulting intermediate with 4-(methylsulfonyl)benzenesulfonyl chloride. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
3-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of the IκB kinase (IKK) complex, which is a key regulator of the nuclear factor-κB (NF-κB) signaling pathway. This pathway plays a critical role in the regulation of immune responses, inflammation, and cell survival. 3-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)benzenesulfonamide has been shown to inhibit the phosphorylation of the IKK complex and prevent the activation of NF-κB, leading to a reduction in inflammation and cell proliferation.
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)sulfonyl-N-(4-methoxyphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO5S2/c1-26-16-9-7-15(8-10-16)21-28(24,25)19-4-2-3-18(13-19)27(22,23)17-11-5-14(20)6-12-17/h2-13,21H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOPKFIIJDECLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.